1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one
Description
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridine core substituted with a 2-fluorophenyl group at the 6-position and a propyl-pyrrolidin-2-one chain at the 3-position.
Properties
CAS No. |
918145-50-3 |
|---|---|
Molecular Formula |
C18H19FN2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H19FN2O/c19-16-7-2-1-6-15(16)17-10-9-14(13-20-17)5-3-11-21-12-4-8-18(21)22/h1-2,6-7,9-10,13H,3-5,8,11-12H2 |
InChI Key |
FBXUGIJTBIOFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one involves several steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 2-fluorobenzaldehyde with a suitable reagent to form 2-fluorophenylpyridine.
Attachment of the Propyl Chain: The propyl chain is introduced through a series of reactions involving the use of reagents such as triethylamine and dichloromethane.
Formation of the Pyrrolidin-2-one Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidin-2-one ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of pyrrolidin-2-one derivatives is highly dependent on substituents attached to the arylpiperazine/piperidine or pyridine moieties. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogues and Their Activities
Key Observations
Substituent Position and Receptor Selectivity :
- The position of halogens on the phenyl ring significantly impacts receptor selectivity. For example, 2-chlorophenyl derivatives (e.g., compound 7) show high α1-AR affinity (pKi = 7.13), whereas 4-chlorophenyl analogs (e.g., compound 18) favor α2-AR binding (pKi = 7.29) .
- The 2-fluorophenyl group in the target compound may similarly influence receptor interaction, but fluorinated analogs are underrepresented in the available data.
Antiarrhythmic Activity :
- The 2-ethoxyphenyl derivative (compound 13) exhibits the highest prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg iv) in epinephrine-induced arrhythmia models . This suggests that alkoxy substituents enhance antiarrhythmic efficacy compared to halogens.
Hypotensive Effects :
- Compounds with hydroxyl or multiple fluorine substituents on the phenyl ring (e.g., 4-hydroxy or 2,4-difluoro derivatives) demonstrate prolonged hypotensive effects (>1 hour) at low doses (2.5–5.0 mg/kg iv) . The target compound’s fluorophenyl group may confer similar stability but requires experimental validation.
Biological Activity
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one, a compound featuring a pyrrolidine core, has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The compound can be described by its IUPAC name:
- IUPAC Name : 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one
- Molecular Formula : C₁₄H₁₈FN₃O
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. In particular:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with MIC values reported at 75 µg/mL and 125 µg/mL respectively .
- The presence of halogen substituents, such as fluorine in this compound, is believed to enhance its antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been particularly promising:
- In vitro studies have demonstrated that compounds similar to 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values for these activities have been reported in the range of 5.1 to 22.08 µM .
Case Studies
Several studies have explored the biological activities of pyrrolidine derivatives:
-
Study on Antimicrobial Properties :
- A study evaluated various pyrrolidine derivatives for their antimicrobial activities against a panel of bacteria and fungi. The results indicated that compounds with specific substituents exhibited enhanced activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis .
-
Anticancer Evaluation :
- Research conducted on thiazolidinone derivatives revealed that modifications in the structure significantly impacted their anticancer efficacy. Compounds with specific substitutions showed IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as alternative treatments .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
